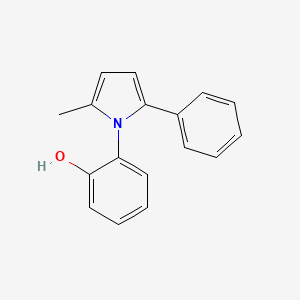

o-(2-Methyl-5-phenylpyrrol-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-phenylpyrrol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-11-12-15(14-7-3-2-4-8-14)18(13)16-9-5-6-10-17(16)19/h2-12,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRAAGOOODDPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293769 | |

| Record name | o-(2-Methyl-5-phenylpyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93315-44-7 | |

| Record name | NSC92087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(2-Methyl-5-phenylpyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for O 2 Methyl 5 Phenylpyrrol 1 Yl Phenol

Retrosynthetic Analysis and Key Disconnection Strategies for o-(2-Methyl-5-phenylpyrrol-1-yl)phenol

A logical retrosynthetic analysis of this compound suggests two primary disconnection strategies. The most straightforward approach involves the disconnection of the N-aryl bond, which is a common strategy in the synthesis of N-arylpyrroles. researchgate.net This leads to two key precursors: 2-methyl-5-phenylpyrrole and o-aminophenol. This strategy is advantageous as it allows for the separate synthesis and functionalization of the pyrrole (B145914) and phenol (B47542) moieties before their coupling.

A second approach involves the disconnection of the pyrrole ring itself, which is characteristic of the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.org This would involve the reaction of a 1,4-dicarbonyl compound, specifically 1-phenylpentane-1,4-dione, with o-aminophenol. This method offers a convergent approach to the target molecule, forming the pyrrole ring and introducing the N-aryl substituent in a single step.

| Disconnection Strategy | Precursors | Key Reaction |

| N-Aryl Bond Disconnection | 2-Methyl-5-phenylpyrrole and o-Aminophenol | N-Arylation |

| Pyrrole Ring Disconnection | 1-Phenylpentane-1,4-dione and o-Aminophenol | Paal-Knorr Synthesis |

Direct N-Arylation Approaches for Pyrrole Ring Formation

Direct N-arylation methods are powerful tools for the synthesis of N-arylpyrroles. These methods can be broadly categorized based on the precursors and catalysts used.

The use of o-aminophenol as a precursor is a direct route to incorporating the desired phenolic moiety. In the context of the Paal-Knorr synthesis, o-aminophenol can be condensed with a suitable 1,4-dicarbonyl compound to form the N-arylpyrrole directly. organic-chemistry.org This reaction is typically carried out under neutral or weakly acidic conditions to favor the formation of the pyrrole over the furan, which can be a side product at lower pH. organic-chemistry.org The reactivity of the amino group in o-aminophenol allows for its participation in the cyclization, while the hydroxyl group remains as a spectator, thus providing the desired phenolic functionality in the final product.

Metal-catalyzed cross-coupling reactions have become indispensable for the formation of C-N bonds. acs.org

Copper Catalysis: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method for coupling aryl halides with N-H containing heterocycles like pyrrole. acs.orgresearchgate.net The use of diamine ligands with copper(I) iodide (CuI) has been shown to be effective for the N-arylation of a variety of nitrogen heterocycles, including pyrroles, with both aryl iodides and bromides. acs.orgorganic-chemistry.org This system tolerates a wide range of functional groups, which is advantageous when dealing with the phenolic hydroxyl group. acs.org

Palladium Catalysis: Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, offers an alternative and often milder approach. These reactions typically employ a palladium catalyst in conjunction with a suitable ligand to couple an aryl halide with the N-H of the pyrrole. rsc.org Palladium catalysis has been successfully used for the denitrative N-arylation of nitroarenes with pyrroles, providing a route from readily available starting materials. rsc.org

Ruthenium Catalysis: Ruthenium-based pincer-type catalysts have been employed for the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org While not a direct N-arylation in the traditional sense, this methodology highlights the expanding role of ruthenium in C-N bond formation and the synthesis of substituted pyrroles. organic-chemistry.org

| Catalyst System | Typical Reaction | Key Features |

| Copper | Ullmann Condensation | Effective for aryl iodides and bromides; tolerant of functional groups. acs.orgorganic-chemistry.org |

| Palladium | Buchwald-Hartwig Amination | Mild reaction conditions; applicable to a broad range of substrates. rsc.org |

| Ruthenium | Dehydrogenative Coupling | Alternative route via alcohol and amino alcohol coupling. organic-chemistry.org |

Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times and improve yields. nih.govnih.gov The Paal-Knorr synthesis of polysubstituted pyrroles has been successfully performed under microwave irradiation, offering a rapid and efficient method. organic-chemistry.orgrsc.org Microwave-assisted protocols have also been developed for the synthesis of N-arylpiperazines and other N-arylheterocyclic compounds, demonstrating the broad applicability of this technology in C-N bond formation. nih.govnih.gov Solvent-free or "grinding" methods for the Paal-Knorr synthesis of N-aryl pyrroles have also been reported, offering a more environmentally friendly approach. researchgate.net

Strategies for Constructing the Phenol Moiety onto Pyrrole Scaffolds

An alternative to using o-aminophenol as a starting material is to introduce the phenol functionality onto a pre-formed pyrrole scaffold. This can be achieved through several methods. One approach involves the synthesis of a methoxy-substituted N-arylpyrrole, followed by demethylation to reveal the phenol. Boron tribromide is a common reagent for this transformation. nih.gov Another strategy could involve the synthesis of an N-(o-halophenyl)pyrrole, which could then undergo a nucleophilic aromatic substitution with a hydroxide (B78521) source or be converted to a phenol via a metal-catalyzed hydroxylation reaction. The synthesis of meta-aminophenol derivatives has been achieved through copper-catalyzed rearrangement-oxa-Michael addition cascade reactions, showcasing advanced methods for constructing phenolic systems. nih.gov

Regioselective Introduction and Functionalization with Methyl and Phenyl Substituents on the Pyrrole Ring

The synthesis of highly functionalized pyrroles often presents a challenge in achieving the desired regioselectivity. epa.gov The Paal-Knorr synthesis provides excellent control over the substitution pattern of the resulting pyrrole, as the substituents are already in place on the 1,4-dicarbonyl precursor. wikipedia.org For the synthesis of this compound, the use of 1-phenylpentane-1,4-dione as the dicarbonyl component would directly lead to the desired 2-methyl-5-phenyl substitution pattern on the pyrrole ring.

For post-synthesis functionalization, the regioselectivity is governed by the electronic properties of the pyrrole ring and any existing substituents. acs.orgnih.gov The development of methods for the regioselective C-H functionalization of heterocyclic rings is an active area of research. nih.gov While direct functionalization of a pre-formed N-(o-hydroxyphenyl)pyrrole at the 2- and 5-positions is conceivable, it would likely lead to a mixture of products and be less efficient than a convergent strategy like the Paal-Knorr synthesis.

Synthesis of Substituted Analogues and Structurally Related Derivatives of this compound

The synthesis of substituted analogues and structurally related derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be introduced at various positions: the phenolic ring, the phenyl substituent on the pyrrole, or the pyrrole core itself. A primary and versatile method for constructing the core N-arylpyrrole scaffold is the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, a substituted o-aminophenol, to form the corresponding pyrrole. wikipedia.orgalfa-chemistry.com This method is highly effective for generating a wide array of substituted pyrroles by varying the substituents on both the diketone and the amine starting materials. wikipedia.org For instance, to create analogues of this compound, one would typically react 1-phenyl-1,4-pentanedione (B1580630) with various substituted 2-aminophenols. The reaction is generally carried out under acidic conditions, which can be facilitated by protic acids (like HCl or H₂SO₄), Lewis acids, or dehydrating agents. wikipedia.orgalfa-chemistry.com

The synthesis of various structurally related compounds has been reported, demonstrating the flexibility of synthetic routes. For example, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been prepared, sharing the common 1-(o-hydroxyphenyl)pyrrolidine motif. nih.gov Similarly, the synthesis of N-phenylindole derivatives has been explored, which are structurally analogous to N-arylpyrroles. nih.gov

Research has also demonstrated the synthesis of arenes containing two distinct pyrrole moieties by first using a Paal-Knorr condensation of a nitroaniline with a 1,4-diketone, followed by a subsequent indium-mediated reduction and coupling with a second, different 1,4-diketone. rsc.org This highlights advanced strategies for creating more complex derivatives. Furthermore, methods for synthesizing substituted dibenzoyl phenols and other related phenolic compounds provide pathways to diverse starting materials for the Paal-Knorr synthesis. nih.gov

The following table summarizes synthetic approaches for analogues, based on modifications to the core structure.

| Analogue Type | Synthetic Strategy | Key Reactants | Notes |

| Substitution on Phenolic Ring | Paal-Knorr Synthesis | 1-Phenyl-1,4-pentanedione + Substituted 2-Aminophenols | Allows for introduction of various functional groups (e.g., chloro, methyl, methoxy) on the phenol moiety. mdpi.comresearchgate.net |

| Substitution on Pyrrole's Phenyl Group | Paal-Knorr Synthesis | Substituted 1-Aryl-1,4-pentanediones + 2-Aminophenol | Enables modification of the electronic and steric properties of the phenyl group at the 5-position of the pyrrole. |

| Heterocyclic Analogues | Paal-Knorr-type Condensations | 1,4-Diketones + Heterocyclic Amines | Can be used to replace the phenyl group with other aromatic systems, such as thiophene. mdpi.com |

| Complex Pyrrole-Containing Arenes | Sequential Paal-Knorr and Coupling Reactions | Nitroanilines, 1,4-Diketones | An indium-mediated reduction-coupling sequence following an initial Paal-Knorr reaction allows for the synthesis of 1-((1H-pyrrol-1-yl)phenyl)-1H-pyrroles. rsc.org |

Stereoselective Synthesis of Chiral Analogues of this compound

The ortho-substitution on the N-aryl ring of this compound introduces the potential for axial chirality due to hindered rotation around the C–N bond. This creates atropisomers, which are non-superimposable mirror images. The synthesis of single enantiomers of these chiral analogues is a significant challenge, requiring stereoselective methods. nih.govdocumentsdelivered.com

Atroposelective Approaches in N-Arylpyrrole Synthesis

The development of catalytic asymmetric methods for synthesizing axially chiral N-arylpyrroles has become a major focus in organic synthesis. researchgate.net These strategies aim to control the formation of a specific atropisomer, leading to products with high enantiomeric purity.

One prominent approach is the catalytic asymmetric Paal-Knorr reaction . acs.org This method utilizes a chiral catalyst to induce asymmetry during the cyclization step. Chiral phosphoric acids (CPAs), often derived from BINOL or SPINOL backbones, have proven to be powerful organocatalysts for this transformation. acs.orgresearchgate.netthieme-connect.com The CPA can protonate one of the carbonyl groups of the 1,4-diketone, while its conjugate base interacts with the amine, guiding the nucleophilic attack in a stereocontrolled manner. researchgate.net In some cases, a combination of a Lewis acid and a CPA is used to achieve high yields and excellent enantioselectivities. acs.org A study reported that a wide range of axially chiral arylpyrroles were obtained in high yields and with good to excellent enantioselectivities using this combined-acid catalytic system. acs.org

Another powerful strategy involves the use of chiral-at-metal rhodium Lewis acid catalysts . researchgate.netresearchgate.netnih.gov This method achieves a highly atroposelective electrophilic aromatic substitution on pre-formed N-arylpyrroles. researchgate.net For instance, fluxional (rapidly racemizing) N-arylpyrroles can be alkylated with electrophiles like N-acryloyl-1H-pyrazole in the presence of a chiral rhodium catalyst to yield configurationally stable, axially chiral N-arylpyrroles with exceptional enantiomeric excess (ee). researchgate.netresearchgate.net

A light-induced phosphoric acid catalysis has also been developed for the diastereo- and atroposelective synthesis of N-arylpyrroles. nih.gov This one-pot, three-component reaction between an alkyne, an amine, and an oxidant simultaneously creates a C-N axial chirality and a central quaternary stereocenter with high efficiency and selectivity. nih.govdocumentsdelivered.com

The following table summarizes key findings in the atroposelective synthesis of N-arylpyrroles.

| Catalytic System | Reaction Type | Substrates | Key Findings | Reference |

| Chiral Phosphoric Acid (CPA) / Lewis Acid | Asymmetric Paal-Knorr Reaction | 1,4-Diketones + Anilines | High yields and good to excellent enantioselectivities. Solvent-dependent inversion of enantioselectivity observed. | acs.org |

| Chiral-at-Rhodium Lewis Acid | Electrophilic Aromatic Substitution | N-Arylpyrroles + N-Acryloyl-1H-pyrazoles | Transformation of fluxional N-arylpyrroles into configurationally stable products with up to >99.5% ee. | researchgate.netresearchgate.net |

| Chiral Phosphoric Acid (CPA) | Light-Induced Three-Component Reaction | Unactivated Alkynes + Amines + Oxidant | Simultaneous creation of C-N axial chirality and a quaternary stereocenter. Good yields and excellent enantioselectivities. | nih.gov |

| Chiral Phosphoric Acid (CPA) | Asymmetric Paal-Knorr Reaction | 3-Aminoindolizines + 1,4-Diketones | Synthesis of novel five/five-membered indolizinylpyrrole atropisomers. | rsc.org |

Asymmetric Induction in Key Reaction Steps

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other during a chemical reaction. ethz.ch In the context of synthesizing chiral analogues of this compound, this is crucial for controlling the stereochemistry around the C–N chiral axis.

In the asymmetric Paal-Knorr reaction , the chiral phosphoric acid (CPA) catalyst plays a central role in asymmetric induction. researchgate.netthieme-connect.com The proposed mechanism suggests that the CPA acts as a bifunctional catalyst. It forms a hydrogen-bonded complex with the aniline (B41778) derivative, while simultaneously activating the 1,4-diketone. This organized transition state directs the approach of the nucleophilic amine to the electrophilic carbonyl carbon from a specific face, thereby dictating the absolute configuration of the resulting atropisomeric pyrrole. acs.orgthieme-connect.com The steric and electronic properties of both the catalyst and the substituents on the substrates are critical factors that influence the level of enantioselectivity. thieme-connect.com

In organocatalytic approaches involving the reaction of 4-(2-hydroxyphenyl)benzyl alcohols with 2-arylpyrroles, the CPA catalyst facilitates the in-situ formation of a biphenyl (B1667301) quinone methide intermediate. acs.orgacs.org The chiral environment created by the catalyst then controls the subsequent stereoselective 1,8-addition of the pyrrole, leading to the formation of enantioenriched products. acs.orgacs.org The phenolic hydroxyl group on the substrate is often essential for both the initiation of the reaction and for achieving stereochemical control through interactions with the catalyst. acs.orgacs.org

The key to achieving high levels of asymmetric induction often lies in establishing multiple, well-defined non-covalent interactions between the chiral catalyst and the substrates in the transition state. This creates a significant energy difference between the pathways leading to the two different enantiomers, resulting in the preferential formation of one product. researchgate.net

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of O 2 Methyl 5 Phenylpyrrol 1 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete covalent framework and gain insights into the spatial arrangement of atoms.

One-Dimensional NMR Techniques (¹H, ¹³C) for Main Structural Characteristics

One-dimensional ¹H and ¹³C NMR spectra offer a preliminary but essential overview of the molecule's key features. The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

For o-(2-Methyl-5-phenylpyrrol-1-yl)phenol, the ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl (-OH) proton, the aromatic protons on both the phenol (B47542) and phenyl rings, the protons on the pyrrole (B145914) ring, and the methyl (-CH₃) group protons. The chemical shift of the phenolic -OH proton can be broad and its position variable, often appearing as a singlet. The aromatic protons would resonate in the downfield region, typically between 6.5 and 8.0 ppm, with their splitting patterns revealing their substitution arrangement. The pyrrole protons are anticipated to appear as doublets, and the methyl protons as a sharp singlet in the upfield region.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the quaternary carbons. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, pyrrolic, and aliphatic carbons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Phenolic -OH | 4.5 - 8.0 (singlet, broad) | - | Shift is concentration and solvent dependent. |

| Aromatic C-H (Phenol & Phenyl rings) | 6.7 - 7.8 (multiplets) | 115 - 135 | Complex splitting patterns due to spin-spin coupling. |

| Aromatic C-O & C-N | - | 145 - 160 | Quaternary carbons, deshielded by heteroatoms. |

| Pyrrole C-H | 6.0 - 6.5 (doublets) | 105 - 115 | Typical shifts for pyrrolic protons. |

| Pyrrole C-C/C-N | - | 125 - 140 | Quaternary carbons within the pyrrole ring. |

| Methyl (-CH₃) | 2.0 - 2.5 (singlet) | 10 - 15 | Sharp signal characteristic of a methyl group. |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of protons within the phenol and phenyl rings and to confirm the relationship between the two pyrrole protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the methyl proton singlet would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different structural fragments. For instance, HMBC would show correlations from the pyrrole protons to the carbons of the attached phenol and phenyl rings, confirming the N-aryl linkage and the C-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is invaluable for determining the molecule's preferred conformation in solution. NOESY could reveal spatial proximity between the methyl group protons and a proton on the phenol ring, providing clues about the rotational orientation of the phenol group relative to the pyrrole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the exact molecular formula (e.g., C₁₇H₁₅NO) can be confirmed, ruling out other possibilities with the same nominal mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would further corroborate the proposed structure by showing losses of predictable neutral fragments.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅NO |

| Calculated Exact Mass ([M+H]⁺) | 250.1226 |

| Observed m/z | Within 5 ppm of calculated mass |

| Ionization Mode | ESI+ or APCI+ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. scispace.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band for the O-H stretching of the phenol group, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain several sharp bands corresponding to C=C stretching vibrations within the aromatic and pyrrole rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C=C bonds in the phenyl and pyrrole rings would be particularly prominent. While the O-H stretch is typically weak in Raman, other skeletal vibrations can be clearly observed. scispace.com

Table 3: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Phenol) | 3200 - 3600 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 | Medium |

| Aromatic/Pyrrole C=C stretch | 1400 - 1650 | 1400 - 1650 | Strong, Sharp |

| C-O stretch (Phenol) | 1200 - 1260 | Medium | Strong (IR) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization Methodologies

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule's chromophore system. nih.gov

UV-Vis Spectroscopy: The conjugated π-system, extending across the phenyl, pyrrole, and phenol rings, is expected to give rise to strong UV absorption bands. Typically, π → π* transitions would be observed, and the position of the absorption maximum (λ_max) would be sensitive to the solvent polarity.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, emitting light after being excited by UV radiation. By measuring the emission spectrum, information about the excited state of the molecule can be obtained. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The presence of the phenolic group may lead to pH-dependent changes in both absorption and emission spectra, as deprotonation of the hydroxyl group alters the electronic structure of the chromophore. nih.gov

Lack of Publicly Available Research Data Precludes Analysis of Chiroptical Properties for this compound

A thorough review of scientific literature and spectral databases has revealed a significant absence of published research concerning the chiroptical properties of the chemical compound this compound. Specifically, no experimental or theoretical data on its circular dichroism (CD) or optical rotatory dispersion (ORD) spectra are available in the public domain. This lack of information prevents a detailed analysis and discussion of its enantiomeric characterization using these advanced spectroscopic methodologies.

Chiroptical spectroscopic techniques such as CD and ORD are indispensable tools for elucidating the three-dimensional structure of chiral molecules. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing unique spectral fingerprints that are highly sensitive to a molecule's absolute configuration and conformation. For a molecule to be characterized by these techniques, it must be chiral, meaning it is non-superimposable on its mirror image.

While the structure of this compound contains a stereogenic center at the pyrrole ring, which would give rise to enantiomers, the scientific community has yet to publish studies detailing the synthesis, resolution, and chiroptical analysis of these enantiomeric forms. Consequently, there are no research findings to report on the application of circular dichroism or optical rotatory dispersion for its enantiomeric characterization.

Theoretical and Computational Chemistry Investigations of O 2 Methyl 5 Phenylpyrrol 1 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior by solving the Schrödinger equation. These methods are crucial for predicting the electronic structure and inherent reactivity of o-(2-Methyl-5-phenylpyrrol-1-yl)phenol.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

A critical aspect of this molecule's structure is the dihedral angle between the phenol (B47542) ring and the pyrrole (B145914) ring. This orientation dictates the degree of electronic communication between the two aromatic systems and is influenced by steric hindrance from the methyl group on the pyrrole and the ortho-hydroxyl group on the phenyl ring. The presence of an intramolecular hydrogen bond between the phenolic hydrogen and the π-system of the pyrrole ring is also a possibility that geometry optimization would clarify. nih.gov DFT calculations can map the potential energy surface by systematically rotating key bonds, allowing for the identification of the global energy minimum (the most stable conformer) and other local minima (less stable conformers), as well as the energy barriers separating them.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value | Description |

|---|---|---|

| C-O Bond Length | ~1.36 Å | Typical for phenolic compounds. |

| O-H Bond Length | ~0.97 Å | Standard hydroxyl bond length. |

| N-C (Aryl) Bond Length | ~1.43 Å | Bond connecting pyrrole nitrogen to the phenol ring. |

| C-N-C (Pyrrole) Angle | ~109° | Angle within the pyrrole ring. |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Specific calculations for this compound are required for precise values.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and pyrrole rings, which are capable of donating electrons in chemical reactions. The LUMO would likely be distributed across the entire π-conjugated system, representing the region where an incoming electron would be accepted. Analysis of the electron density distribution would further reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 eV | Indicates electron-donating capability. |

| LUMO | -1.2 eV | Indicates electron-accepting capability. |

Note: These energy values are hypothetical examples to illustrate the concept.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the molecule's electron density surface, with different colors indicating regions of negative, positive, and neutral potential.

In this compound, the MEP surface would show a region of strong negative potential (typically colored red) around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. This site would be susceptible to electrophilic attack or hydrogen bonding. The phenolic hydrogen would exhibit a region of positive potential (blue), making it a hydrogen bond donor site. The π-systems of the phenyl and pyrrole rings would show moderately negative potential.

This information is critical for preparing the molecule for molecular docking simulations, which predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. The MEP helps identify the key pharmacophoric features—hydrogen bond donors, acceptors, and hydrophobic regions—that govern binding interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static, gas-phase models, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment. nih.govnih.govmdpi.com An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would reveal how the molecule behaves in a solution. It would show the fluctuations in the dihedral angle between the phenol and pyrrole rings, providing a dynamic picture of its conformational landscape. Furthermore, MD simulations explicitly model solvent molecules (e.g., water, DMSO), allowing for the study of solvent effects. This includes the formation and breaking of hydrogen bonds between the phenolic hydroxyl group and solvent molecules, and how the solvent influences the molecule's preferred conformation.

Ab Initio and DFT-based Prediction of Spectroscopic Properties (e.g., Computational NMR, UV-Vis, Fluorescence Spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. nih.govnih.govresearchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom. The predicted spectrum could then be compared to an experimental spectrum to confirm the structure. Calculations would be particularly useful for assigning the complex aromatic region of the spectrum.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The calculation provides the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength. For this molecule, the predicted spectrum would likely show absorptions arising from π→π* transitions within the conjugated system formed by the phenyl and pyrrole rings.

Fluorescence Spectra: While more complex, computational methods can also provide insights into the fluorescence properties of a molecule by calculating the energy difference between the first excited state and the ground state of the optimized excited-state geometry.

Reaction Mechanism Studies and Transition State Analysis in Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which can be formed via reactions like the Paal-Knorr synthesis followed by N-arylation or other coupling reactions, DFT can be used to map out the entire reaction pathway. nih.govmdpi.com

This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. By locating the transition state structures, chemists can gain a detailed understanding of how bonds are formed and broken during the reaction. researchgate.net This knowledge can be used to optimize reaction conditions, predict the effects of different catalysts, or explain observed product distributions.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular forces in this compound are critical in determining its solid-state structure and macroscopic properties. Theoretical and computational studies, while not available for this specific molecule, can be extrapolated from analyses of similar chemical moieties to predict the nature and strength of these interactions. The primary non-covalent forces at play are expected to be hydrogen bonding, originating from the phenolic hydroxyl group, and π-π stacking, involving the two aromatic rings.

Hydrogen Bonding

The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. In the solid state, it is anticipated to form intermolecular hydrogen bonds with suitable acceptor atoms. The most likely acceptor would be the nitrogen atom of the pyrrole ring or the oxygen atom of the hydroxyl group on a neighboring molecule. The geometry and energetics of such interactions can be modeled by computational chemistry. For instance, studies on the phenol dimer have provided insights into the characteristics of O-H···O hydrogen bonds. nih.gov

To provide a quantitative perspective, theoretical calculations on analogous systems can offer estimates for these interactions. For a phenol dimer, the interaction energies are significant, indicating the strength of the O-H···O bond.

Interactive Data Table: Representative Hydrogen Bond Parameters from Computational Studies of Phenolic Compounds

| Donor | Acceptor | Distance (H···A) (Å) | Angle (D-H···A) (°) | Interaction Energy (kcal/mol) |

| O-H | O (Phenol) | 1.70 - 1.90 | 160 - 180 | -5.0 to -8.0 |

| O-H | N (Pyrrole) | 1.80 - 2.00 | 150 - 170 | -4.0 to -7.0 |

Note: The data in this table are representative values from computational studies on analogous phenolic and pyrrolic systems and are intended to be illustrative for this compound.

π-π Stacking

The presence of both a phenyl and a pyrrole ring in this compound introduces the possibility of π-π stacking interactions. These are non-covalent interactions between aromatic rings that contribute significantly to the stability of the solid-state structure. The geometry of these interactions can vary, with the most common arrangements being face-to-face and parallel-displaced. nih.gov

Computational studies on the interaction of benzene (B151609) with various heterocycles have shown that the interaction energy and preferred geometry are dependent on the nature of the heterocyclic ring. nih.gov For a phenyl-pyrrole system, a parallel-displaced or T-shaped conformation is generally more favorable than a face-to-face arrangement to minimize electrostatic repulsion. nih.gov The interaction energy of such stacking is a balance between attractive dispersion forces and repulsive electrostatic forces. scirp.org

The substitution on the aromatic rings also plays a crucial role in modulating the strength and geometry of π-π stacking interactions. nih.gov In this compound, the methyl group on the pyrrole ring and the hydroxyl group on the phenyl ring will influence the electronic distribution and steric accessibility of the aromatic systems.

Interactive Data Table: Typical Geometries and Interaction Energies for π-π Stacking in Aromatic-Heterocyclic Dimers

| Interacting Rings | Stacking Geometry | Centroid-to-Centroid Distance (Å) | Interaction Energy (kcal/mol) |

| Phenyl - Phenyl | Parallel-displaced | 3.4 - 3.8 | -2.0 to -3.0 |

| Phenyl - Pyrrole | Parallel-displaced | 3.5 - 4.0 | -1.5 to -2.5 |

| Phenyl - Phenyl | T-shaped | 4.5 - 5.5 | -1.5 to -2.5 |

| Phenyl - Pyrrole | T-shaped | 4.8 - 5.8 | -1.0 to -2.0 |

Note: The data presented in this table are derived from computational studies on model aromatic and heterocyclic systems and serve as an estimation for the interactions in this compound.

Functional Applications and Advanced Chemical Properties of O 2 Methyl 5 Phenylpyrrol 1 Yl Phenol

Coordination Chemistry of o-(2-Methyl-5-phenylpyrrol-1-yl)phenol as a Ligand

The compound this compound is a versatile ligand in coordination chemistry due to the presence of two key donor sites: the hard phenolate oxygen and the softer nitrogen atom of the pyrrole (B145914) ring. This arrangement allows it to form stable chelate rings with a wide variety of metal ions.

Design and Synthesis of Metal Complexes (e.g., with Transition Metals, Lanthanides)

The synthesis of metal complexes using this compound typically involves the deprotonation of the phenolic hydroxyl group with a base, followed by a salt metathesis reaction with a suitable metal precursor. The choice of solvent, temperature, and stoichiometry are crucial in isolating the desired product.

Transition Metal Complexes : Complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are readily prepared. scilit.comnih.gov The synthesis often involves reacting the ligand with a metal salt like CuCl₂, Zn(NO₃)₂, or Co(NO₃)₂ in an alcoholic solution. nih.govnih.gov The resulting mixtures are often refluxed to ensure complete reaction, leading to the precipitation of the metal complex. nih.gov For example, a general synthetic route can be represented as:

n L-H + MClₓ → [M(L)ₙ]Cl₍ₓ₋ₙ₎ + n HCl (where L-H is the neutral ligand and M is a transition metal ion)

The ancillary ligands (like chlorides, nitrates, or water molecules) in the final complex can often be exchanged to modify the complex's properties. nih.gov

Lanthanide Complexes : The ligand is also capable of forming complexes with lanthanide(III) ions (e.g., La³⁺, Ce³⁺, Nd³⁺, Pr³⁺, Sm³⁺). epu.edu.iqnih.gov The synthesis strategy is similar, often employing a one-pot template reaction where the ligand and a lanthanide salt (such as Ln(NO₃)₃·6H₂O) are reacted in a suitable molar ratio, typically in ethanol or methanol. epu.edu.iq Given the larger ionic radii and preference for higher coordination numbers of lanthanides, solvent molecules (like water or ethanol) or other co-ligands are frequently found in the primary coordination sphere. epu.edu.iqnih.gov

Nature of Metal-Ligand Bonding, Chelation Modes, and Coordination Geometries

The this compound ligand typically acts as a bidentate, monoanionic ligand, coordinating to a metal center through the phenolate oxygen and the pyrrole nitrogen atom. This (N,O) chelation forms a stable five-membered ring, which is entropically favored.

The nature of the metal-ligand bond has both σ-donor and potential π-acceptor characteristics, influenced by the electron density on the donor atoms and the nature of the metal ion. The solid-state structures of analogous complexes reveal a variety of coordination geometries, which are highly dependent on the metal ion's size, electronic configuration, and the steric bulk of the ligand. nih.gov

For instance, complexes with transition metals can adopt several geometries:

Square Planar or Tetrahedral geometries are common for four-coordinate metals like Ni(II) and Zn(II).

Octahedral geometry is often observed for six-coordinate metals like Co(II), which may involve two or three ligand molecules or the inclusion of solvent molecules.

Lanthanide ions, due to their larger size, typically exhibit higher coordination numbers, such as eight or nine. epu.edu.iq This leads to more complex geometries like square antiprismatic or tricapped trigonal prismatic arrangements.

The flexibility of the bond between the phenol (B47542) and pyrrole rings can lead to different conformations in the solid state, which can be described by the torsion angle between the two aromatic systems. nih.gov These conformational differences can influence the accessibility of the metal center and, consequently, its catalytic activity. nih.gov

| Metal Ion Type | Typical Metal Examples | Common Coordination Numbers | Observed Geometries | Reference |

|---|---|---|---|---|

| Transition Metals | Cu(II), Ni(II), Co(II), Zn(II), Ti(IV) | 4, 6 | Square Planar, Tetrahedral, Octahedral | nih.govnih.gov |

| Lanthanides | La(III), Ce(III), Nd(III), Pr(III) | 8, 9 | Square Antiprismatic, Capped Trigonal Prismatic | epu.edu.iq |

Catalytic Applications of Metal Complexes Derived from this compound (e.g., in Polymerization, CO2 Fixation)

The well-defined structures and tunable electronic properties of metal complexes derived from this compound make them promising candidates for homogeneous catalysis.

Polymerization: Transition metal complexes, particularly those of Group 4 metals like titanium and zirconium, bearing phenoxy-based ligands have demonstrated exceptional activity as catalysts for olefin polymerization. nih.gov When activated by a co-catalyst like polymethylaluminoxane (sMAO), these complexes can catalyze the polymerization of ethylene to produce ultra-high-molecular-weight polyethylene (UHMWPE). nih.gov The steric and electronic properties imparted by the substituents on the phenoxy and pyrrole rings—in this case, the methyl and phenyl groups—play a critical role in determining the catalyst's activity, stability, and the properties of the resulting polymer. nih.govmdpi.com The design of the ligand framework directly influences the geometry around the metal center, which in turn affects the energy barrier for olefin coordination and insertion. nih.gov

CO₂ Fixation: The fixation of carbon dioxide into valuable organic molecules is a critical area of green chemistry. nih.gov Metal complexes can serve as efficient catalysts for these transformations, such as the synthesis of cyclic carbonates from epoxides and CO₂. nih.gov The metal center in a complex derived from this compound can function as a Lewis acid, coordinating to and activating the CO₂ molecule. This activation facilitates its reaction with a co-substrate. researchgate.net Copper(II)-based metal-organic frameworks and complexes have shown particular promise for catalyzing the conversion of CO₂ at atmospheric pressure under mild conditions. nih.gov The catalytic efficiency depends on the accessibility and Lewis acidity of the metal sites, which are modulated by the coordinating ligand. nih.gov

| Catalytic Application | Relevant Metal Centers | Mechanism Principle | Potential Product | Reference |

|---|---|---|---|---|

| Ethylene Polymerization | Ti, Zr, Hf | Coordination-insertion at the activated metal center. | Ultra-high-molecular-weight polyethylene (UHMWPE) | nih.gov |

| CO₂ Fixation (with epoxides) | Cu, Zn, Co | Lewis acid activation of CO₂ by the metal center. | Cyclic Carbonates | nih.govnih.gov |

Photophysical and Optoelectronic Properties

The extended π-conjugated system encompassing the phenyl and pyrrole rings, coupled with the phenolic group, endows this compound and its derivatives with interesting photophysical properties.

Fluorescence and Luminescence Studies (focus on mechanisms and structural influence)

The free ligand is expected to be fluorescent, with emission arising from π-π* transitions within the aromatic framework. The fluorescence properties are sensitive to the molecular environment, including solvent polarity and pH. nih.gov The primary mechanisms governing its emission behavior include intramolecular charge transfer (ICT) and photoinduced electron transfer (PET). semanticscholar.org

Upon coordination to a metal ion, the fluorescence of the ligand can be significantly altered:

Fluorescence Quenching : Coordination to many d-block transition metals can lead to quenching of fluorescence through energy or electron transfer processes from the ligand's excited state to the metal's d-orbitals.

Fluorescence Enhancement : Binding to certain metal ions, particularly those with a closed-shell configuration like Zn(II) or Mg(II), can lead to fluorescence enhancement. semanticscholar.org This "chelation-enhanced fluorescence" (CHEF) effect often results from the inhibition of PET from the donor atoms (N, O) to the aromatic system and increased structural rigidity, which reduces non-radiative decay pathways. semanticscholar.org

Sensitized Luminescence : When complexed with lanthanide ions like Eu(III) or Tb(III), the organic ligand can act as an "antenna." It absorbs excitation light efficiently and then transfers the energy to the metal ion, which subsequently emits light through its characteristic sharp, line-like f-f transitions. mdpi.com

The structural features of the ligand, such as the substitution pattern on the phenyl and pyrrole rings, directly influence the energy of the excited states and thus the color and efficiency of the luminescence. nih.gov

Two-Photon Absorption (2PA) Characteristics and Principles for Advanced Optical Applications

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. Materials with high 2PA cross-sections (σ₂) are in demand for advanced applications such as 3D microfabrication, optical data storage, bio-imaging, and photodynamic therapy. mdpi.com

The principles for designing effective 2PA chromophores often involve creating molecules with a significant change in dipole moment upon excitation, which is common in donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structures. In this compound, the electron-rich phenol group can act as a donor, while the phenyl-pyrrol system serves as the conjugated π-bridge. This intramolecular charge transfer character is favorable for strong 2PA. semanticscholar.org

Electrochemistry and Redox Behavior for Fundamental Electronic Device Applications

The electrochemical properties of this compound are anticipated to be of significant interest for applications in fundamental electronic devices. The molecule incorporates both a phenol and a pyrrole moiety, both of which are electroactive. The phenol group can undergo oxidation to form a phenoxyl radical, a process that is often pH-dependent. The pyrrole ring is also readily oxidized to form a radical cation, which can subsequently undergo electropolymerization to form a conductive polymer film on an electrode surface.

Studies on analogous phenolic and pyrrole compounds have demonstrated their utility in electronic applications. For instance, electropolymerized films of phenol derivatives have been investigated as insulating layers in sensors, while polypyrrole is a well-known organic conducting polymer. nih.gov The combination of these functionalities in a single molecule could lead to materials with tunable electronic properties. For example, the electropolymerization of this compound could result in a polymer with both conducting and redox-active phenolic sites, potentially useful in charge storage devices or as a modified electrode for electrocatalysis.

Table 1: Predicted Electrochemical Properties of this compound Based on Analogous Compounds

| Property | Predicted Behavior | Potential Application |

| Oxidation Potential | Lower than phenol due to the electron-donating pyrrole ring. | Redox-active material in sensors or batteries. |

| Electropolymerization | Feasible via oxidation of the pyrrole moiety. | Formation of conductive or semi-conductive polymer films. |

| pH-Dependent Redox Behavior | The redox potential of the phenol group is expected to shift with pH. | pH-responsive electronic components. |

Chemical Sensing and Molecular Recognition Applications

The structure of this compound is well-suited for applications in chemical sensing and molecular recognition, particularly for the detection of metal ions and changes in pH.

The design of chemosensors based on this molecule would leverage the ortho-hydroxy-substituted phenylpyrrole core as the recognition unit. The nitrogen atom of the pyrrole ring and the oxygen atom of the phenolic hydroxyl group are positioned to act as a bidentate chelation site for metal ions. The selectivity of the sensor for different metal ions could be tuned by modifying the steric and electronic properties of the phenyl and methyl substituents on the pyrrole ring.

For signal transduction, the inherent fluorescence of the phenylpyrrole system could be exploited. Upon binding of a target analyte, changes in the electronic structure of the molecule can lead to a detectable change in its fluorescence emission (e.g., enhancement or quenching). Alternatively, colorimetric sensing is also a possibility, where analyte binding induces a visible color change.

Ion Sensing: The primary mechanism for ion sensing would involve the chelation of a metal ion by the nitrogen and oxygen atoms of the ortho-hydroxyphenyl pyrrole moiety. This coordination event would restrict the intramolecular rotation and alter the electronic energy levels of the molecule, leading to a change in its photophysical properties. For instance, chelation-enhanced fluorescence (CHEF) is a common mechanism where the binding of a metal ion enhances the fluorescence intensity.

pH Sensing: The phenolic hydroxyl group makes the molecule inherently pH-sensitive. In acidic conditions, the hydroxyl group is protonated. As the pH increases, deprotonation occurs to form a phenolate anion. This change in the protonation state significantly alters the electronic properties of the molecule, which can be monitored through changes in its absorption or fluorescence spectra. The pKa of the phenolic proton would determine the pH range over which the molecule is an effective sensor. The introduction of a phenolic group can lead to fluorescence quenching at near-neutral pH due to photoinduced electron transfer (PET) involving the phenolate form. nih.gov

Table 2: Potential Sensing Applications and Mechanisms for this compound

| Application | Recognition Mechanism | Signal Transduction |

| Metal Ion Sensing | Chelation of metal ions by the N,O-donor set. | Fluorescence modulation (e.g., CHEF) or colorimetric changes. |

| pH Sensing | Protonation/deprotonation of the phenolic hydroxyl group. | Changes in UV-Vis absorption or fluorescence emission. |

Exploration of Molecular Interactions in Biological Systems (Strictly in vitro and mechanistic studies)

The structural features of this compound suggest its potential as a tool for studying molecular interactions in biological systems, specifically in the context of enzyme inhibition and protein-ligand binding.

Phenolic compounds are known to be a broad class of enzyme inhibitors. The phenol group of this compound could act as a hydrogen bond donor and/or acceptor, enabling it to interact with amino acid residues in the active site of an enzyme. The phenylpyrrole moiety provides a larger hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues in the enzyme's binding pocket.

For example, tyrosinase, a copper-containing enzyme involved in melanin biosynthesis, is a common target for phenolic inhibitors. The ortho-phenol structure could potentially chelate the copper ions in the active site, leading to inhibition. Kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and to quantify the inhibitory potency (e.g., IC₅₀ and Kᵢ values).

Molecular docking simulations could provide valuable insights into the potential binding modes of this compound with various target proteins. Such in silico studies can predict the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

For instance, docking this compound into the active site of an enzyme like acetylcholinesterase, a key target in Alzheimer's disease research, could reveal its potential as an inhibitor. nih.gov The simulations would help to visualize how the molecule fits into the binding pocket and which amino acid residues are crucial for its binding. Binding energy calculations, using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), could then be employed to estimate the strength of the interaction. These computational approaches can guide the rational design of more potent and selective analogs.

Table 3: Predicted Parameters for In Vitro Biological Interaction Studies of this compound

| Study Type | Key Parameters to Determine | Predicted Interactions |

| Enzyme Inhibition Assay | IC₅₀, Kᵢ, Mode of Inhibition | Hydrogen bonding from the phenol group, hydrophobic interactions from the phenylpyrrole moiety. |

| Molecular Docking | Binding energy, Binding pose, Key interacting residues | Hydrogen bonds with polar residues, π-π stacking with aromatic residues. |

| Binding Energy Calculations | ΔG_bind | Quantitative estimation of the binding affinity. |

Fundamental Antimicrobial Mechanisms (e.g., membrane disruption, specific molecular target interactions)

The antimicrobial activity of this compound is attributed to a combination of mechanisms primarily associated with its core structural components: the phenolic group and the substituted pyrrole ring. While direct studies on this specific molecule are not extensively available, the well-documented antimicrobial actions of phenolic and pyrrole derivatives provide a strong basis for understanding its fundamental mechanisms. These mechanisms are broadly categorized into membrane disruption and interactions with specific molecular targets.

The phenolic moiety is a key contributor to the compound's ability to disrupt microbial cell membranes. frontiersin.orgnih.gov Phenolic compounds are known to be membrane-active agents that can compromise the integrity of the bacterial cell envelope. frontiersin.orgnih.gov This disruption stems from the ability of the hydroxyl group on the phenol ring to interact with the lipid bilayer of the cell membrane. nih.gov The lipophilic nature of the phenol allows it to partition into the lipid components of the membrane, leading to a cascade of detrimental effects.

One of the primary consequences of this interaction is an increase in membrane permeability. frontiersin.orgnih.gov This leads to the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids, which are vital for the cell's survival and metabolic functions. frontiersin.orgnih.gov Furthermore, the disruption of the membrane can dissipate the proton motive force, which is crucial for ATP synthesis and transport processes across the membrane. The presence of the hydroxyl group is considered essential for this activity, as its absence in related compounds significantly reduces their antimicrobial efficacy. nih.govresearchgate.net

Beyond non-specific membrane disruption, both the phenolic and pyrrole functionalities of this compound can engage in more specific interactions with molecular targets within the microbial cell. Pyrrole derivatives, in particular, are known to exert their antimicrobial effects through various targeted actions. mdpi.comnih.govnih.gov

One proposed target for some pyrrole-containing compounds is microbial DNA. nih.gov These compounds can interfere with DNA synthesis or function, thereby inhibiting cell replication and leading to cell death. Another critical area of interaction is with microbial enzymes. Pyrrole derivatives have been shown to inhibit the activity of essential enzymes, disrupting key metabolic pathways necessary for the microorganism's survival. nih.gov The specific enzymes targeted can vary, and this represents a significant area for further research to elucidate the precise molecular interactions.

Phenolic compounds can also contribute to targeted antimicrobial activity. For instance, some phenolic acids have been found to bind to microbial genomic DNA, interfering with its replication and transcription. mdpi.com Additionally, the intracellular acidification caused by the influx of phenolic compounds can lead to the denaturation of proteins and enzymes within the cytoplasm. nih.gov

The synergistic action of both the phenolic and pyrrole moieties in this compound likely results in a multi-faceted antimicrobial effect, making it a compound of significant interest in the development of new antimicrobial agents.

| Structural Moiety | Primary Antimicrobial Mechanism | Specific Effects |

| Phenol | Membrane Disruption | Increased membrane permeability, leakage of intracellular contents (ions, ATP, nucleic acids), dissipation of proton motive force, conformational changes in membrane proteins. frontiersin.orgnih.govnih.gov |

| Phenol | Specific Molecular Target Interactions | Binding to microbial genomic DNA, intracellular acidification leading to protein denaturation. nih.govmdpi.com |

| Pyrrole | Specific Molecular Target Interactions | Interference with DNA synthesis and function, inhibition of essential microbial enzymes. nih.govnih.govnih.gov |

Future Research Directions and Perspectives for O 2 Methyl 5 Phenylpyrrol 1 Yl Phenol

Development of Novel and More Sustainable Synthetic Routes

The synthesis of N-arylpyrroles is a cornerstone of heterocyclic chemistry, and the development of environmentally benign and efficient methods for their preparation is a continuous endeavor. For a molecule like o-(2-Methyl-5-phenylpyrrol-1-yl)phenol, future research will likely focus on moving beyond traditional multi-step procedures towards more sustainable and atom-economical approaches.

A primary area of future investigation will be the refinement of the Paal-Knorr condensation, a classical method for pyrrole (B145914) synthesis. nih.govalliedacademies.org Research could focus on the use of greener catalysts and solvents. While the conventional Paal-Knorr reaction often requires acidic catalysts and high temperatures, future methodologies could explore the use of solid acid catalysts, ionic liquids, or deep eutectic solvents to enhance sustainability. The goal would be to develop a one-pot synthesis that minimizes waste and energy consumption.

Another promising direction is the application of modern organocatalysis. Recent advancements have demonstrated the power of chiral phosphoric acids in catalyzing the enantioselective synthesis of complex molecules containing pyrrole moieties. acs.orgacs.org Future studies could adapt these organocatalytic strategies for the asymmetric synthesis of derivatives of this compound, which would be crucial for applications in medicinal chemistry and chiral materials. The development of a catalytic system that can achieve high yields and enantioselectivities under mild conditions would be a significant breakthrough. acs.orgacs.org

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the construction of C-N bonds. Research could be directed towards the development of novel palladium, copper, or iron-based catalytic systems for the direct arylation of 2-methyl-5-phenylpyrrole with o-halophenols or their derivatives. The exploration of microwave-assisted synthesis could also lead to significantly reduced reaction times and improved yields.

| Synthetic Route | Catalyst/Reagent | Solvent | Potential Advantages | Key Research Focus |

| Modified Paal-Knorr | Solid Acid Catalysts | Ionic Liquids | Recyclable catalyst, reduced waste | Catalyst design, solvent optimization |

| Organocatalysis | Chiral Phosphoric Acid | Dichloromethane | High enantioselectivity, mild conditions | Catalyst loading, substrate scope |

| Cross-Coupling | Palladium/Copper | Toluene | High functional group tolerance | Ligand design, catalyst stability |

Exploration of Advanced Materials and Functional Systems Based on the Compound

The unique combination of a phenolic hydroxyl group and a phenyl-substituted pyrrole ring in this compound provides a versatile platform for the design of advanced materials.

The presence of both a hydrogen bond donor (the phenolic -OH) and acceptor (the pyrrole nitrogen) suggests a strong potential for the formation of supramolecular assemblies. Future research could investigate the self-assembly properties of this compound in various solvents and on different surfaces. The formation of well-ordered structures such as nanofibers, gels, or liquid crystals could be explored, with potential applications in organic electronics, sensing, and drug delivery.

The conjugated π-system of the phenylpyrrole moiety, in conjunction with the electron-donating phenol (B47542) group, makes this compound a candidate for applications in organic electronics. Future studies could focus on synthesizing polymers and oligomers based on the this compound backbone. These materials could be investigated for their conducting, electroluminescent, and photovoltaic properties. Phenylpyrrole derivatives have been identified as precursors to conducting polymers used in electrochemical capacitors and sensors. researchgate.net

The phenolic group also offers a convenient handle for further functionalization, allowing for the covalent attachment of the molecule to surfaces or integration into larger macromolecular architectures. This could lead to the development of functional coatings, for instance, with antimicrobial or antifouling properties, given that pyrrole derivatives have shown promise as antimicrobial agents. nih.govnih.govresearchgate.net

| Material Type | Key Feature | Potential Application | Future Research Direction |

| Supramolecular Assemblies | Hydrogen Bonding | Organic Electronics, Sensing | Control of morphology, study of guest-host interactions |

| Conducting Polymers | Conjugated π-System | Organic Photovoltaics, LEDs | Synthesis of high molecular weight polymers, device fabrication |

| Functional Coatings | Phenolic -OH Group | Antimicrobial Surfaces | Surface modification techniques, testing of biological activity |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms and fundamental properties of this compound is crucial for its rational design and application. An integrated approach combining experimental techniques with computational modeling will be pivotal in this regard.

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformational preferences, and reactivity of the molecule. acs.orgresearchgate.net Future computational studies could focus on modeling the transition states of its synthesis to elucidate reaction pathways and predict the effects of different catalysts and substituents. This would accelerate the development of more efficient synthetic routes. For instance, DFT calculations have been successfully used to understand the mechanism and enantioselectivity in the organocatalytic synthesis of related chiral tetraarylmethanes. acs.orgacs.org

Spectroscopic techniques will play a key role in characterizing the compound and its interactions. Advanced NMR techniques, X-ray crystallography, and fluorescence spectroscopy can be employed to study its structure, dynamics, and binding properties. For example, fluorescence quenching studies could be used to investigate the interaction of this compound with proteins or metal ions, which is relevant for potential sensing or biological applications. mdpi.com

The combination of experimental data with theoretical calculations will allow for a comprehensive understanding of structure-property relationships. This knowledge is essential for fine-tuning the molecular architecture to achieve desired functionalities in advanced materials or biological systems.

Expansion into Novel Interdisciplinary Research Areas at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The versatile nature of this compound opens up possibilities for its application in a wide range of interdisciplinary research fields.

In medicinal chemistry, the pyrrole scaffold is a well-established pharmacophore found in numerous bioactive compounds with anticancer, antimicrobial, and antiviral activities. nih.gov The presence of the phenolic group could enhance these properties or introduce new biological activities, such as antioxidant or anti-inflammatory effects. rsc.orgnih.gov Future research could involve the synthesis and biological evaluation of a library of derivatives of this compound to explore their therapeutic potential. Docking studies could be employed to identify potential biological targets. nih.govmdpi.com

In the field of sensor technology, the compound's structure suggests its potential as a chemosensor. The phenolic proton could be involved in proton transfer processes, making it a candidate for pH sensing. Furthermore, the phenylpyrrole unit can act as a fluorophore, and its emission properties might be modulated by the binding of metal ions or other analytes.

The interface with materials science is particularly promising. The ability to form self-assembled structures and polymers, as mentioned earlier, places this compound at the heart of research into functional organic materials. The exploration of its nonlinear optical (NLO) properties is another exciting avenue, as related phenylpyrrole isomers have been investigated for their hyperpolarizability. researchgate.net

Q & A

Q. What are the optimal synthetic routes for o-(2-Methyl-5-phenylpyrrol-1-yl)phenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of pyrrole derivatives. For example, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the phenyl and methyl substituents. Post-synthetic purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and stoichiometric ratios of reagents to minimize side products. Monitoring progress with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing o-(2-Methyl-5-phenylpyrrol-1-yl)phenol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., CDCl) to resolve aromatic protons and confirm substitution patterns. 2D NMR (COSY, HSQC) can address signal overlap in the pyrrole ring.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF provides molecular ion confirmation and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, single-crystal diffraction with SHELXL refinement resolves bond lengths and torsion angles .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect isomers.

Advanced Research Questions

Q. How can SHELXL be employed to resolve crystallographic ambiguities in the structural determination of this compound?

- Methodological Answer : SHELXL refines structures by iteratively adjusting atomic coordinates and thermal parameters. For disordered regions (e.g., flexible phenyl groups):

- Use PART and FREE commands to model alternative conformations.

- Apply TWIN and BASF instructions for twinned crystals.

- Validate with R (<5%) and wR (<10%) residuals. Hydrogen atoms are added via HFIX or refined isotropically. Residual electron density maps (<0.5 eÅ) confirm model accuracy .

Q. What strategies are recommended for reconciling contradictions between experimental NMR chemical shifts and computational predictions?

- Methodological Answer :

- Computational Adjustments : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (IEF-PCM) to account for solvent effects.

- Dynamic Effects : Perform molecular dynamics simulations to assess conformational averaging influencing NMR shifts.

- Experimental Validation : Compare experimental -NMR in multiple solvents (DMSO, CDCl) to identify solvent-induced shifts. Cross-check with -NMR for pyrrole nitrogen environments .

Q. How should researchers design in vitro assays to evaluate biological activity while controlling for compound stability?

- Methodological Answer :

- Stability Testing : Pre-incubate the compound in assay buffers (PBS, DMEM) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Activity Assays : Use dose-response curves (0.1–100 µM) in cell-based models (e.g., cancer cell lines) with ATP-based viability assays (CellTiter-Glo). Include cycloheximide as a protein synthesis inhibitor control.

- Toxicity Profiling : Reference OECD guidelines (e.g., Annex to OECD 423) for acute toxicity thresholds, adapting methodologies from structurally related phenols .

Q. What advanced computational approaches (e.g., QM/MM) are suitable for studying the electronic properties of o-(2-Methyl-5-phenylpyrrol-1-yl)phenol?

- Methodological Answer :

- QM/MM Simulations : Partition the molecule into quantum (pyrrole-phenol core) and molecular mechanics (alkyl chains) regions using Gaussian/AMBER interfaces. Calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking : AutoDock Vina or Glide screens binding affinities to biological targets (e.g., kinases), guided by electrostatic potential maps.

- Non-Covalent Interaction (NCI) Analysis : Visualize π-π stacking and hydrogen bonding via reduced density gradient (RDG) plots .

Data Interpretation and Conflict Resolution

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Meta-Analysis : Apply weighted Z-score methods to harmonize data from heterogeneous assays (e.g., fluorometric vs. luminescent readouts).

- Orthogonal Validation : Confirm hits with secondary assays (e.g., SPR for binding kinetics, Western blotting for target modulation).

- Batch Effect Correction : Normalize data using internal standards (e.g., staurosporine for kinase inhibition) and plate-wise controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.